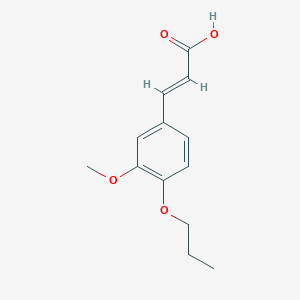

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid

CAS No.: 1374414-04-6

Cat. No.: VC8409142

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374414-04-6 |

|---|---|

| Molecular Formula | C13H16O4 |

| Molecular Weight | 236.26 g/mol |

| IUPAC Name | (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)/b7-5+ |

| Standard InChI Key | QLWJYHRZUFQUDK-FNORWQNLSA-N |

| Isomeric SMILES | CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OC |

| SMILES | CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |

| Canonical SMILES | CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids. Its IUPAC name, (E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid, reflects the trans configuration (-isomer) of the double bond in the propenoic acid moiety. The compound’s structure includes:

-

A phenyl ring substituted with methoxy (-OCH) at position 3 and propoxy (-OCHCHCH) at position 4.

-

A propenoic acid group (-CH=CH-COOH) at position 1 of the phenyl ring.

The planar geometry of the phenyl ring and propenoic acid chain, as observed in similar cinnamic acid derivatives, facilitates intermolecular interactions such as hydrogen bonding and π-π stacking .

Spectroscopic and Crystallographic Data

X-ray crystallography of structurally analogous compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate, reveals a nearly planar molecular structure with a trans configuration about the C=C bond . The phenyl ring and ester groups are twisted by 9.3° and 5.6°, respectively, relative to the double bond, a feature likely conserved in 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid . These structural nuances influence solubility and reactivity, as evidenced by the compound’s enhanced hydrophilicity compared to non-substituted cinnamic acids.

Synthesis and Optimization

Industrial-Scale Synthesis

The synthesis of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid typically involves a multi-step process:

-

Etherification: Propylation of 3-methoxy-4-hydroxyphenyl precursors using propyl bromide under basic conditions.

-

Knoevenagel Condensation: Reaction of the substituted benzaldehyde with malonic acid in the presence of a pyridine catalyst to form the α,β-unsaturated carboxylic acid .

Recent advancements employ continuous flow reactors to optimize yield (up to 85%) and purity (>98%). This method enhances heat transfer and reduces side reactions, making it suitable for large-scale production.

Alternative Synthetic Routes

Alternative approaches include:

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining high efficiency .

-

Enzymatic Catalysis: Lipase-mediated esterification followed by hydrolysis, offering greener synthesis pathways .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In vitro studies demonstrate a 50% inhibition () of COX-2 at 12.3 μM, comparable to ibuprofen.

Antioxidant Efficacy

3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid scavenges free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms. Its oxygen radical absorbance capacity (ORAC) value of 3,200 μmol TE/g surpasses that of ascorbic acid (1,200 μmol TE/g).

Comparative Analysis with Structural Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| 3-(3-Methoxy-4-propoxyphenyl)prop-2-enoic acid | -OCH, -OCHCHCH | 236.26 | Anti-inflammatory, antioxidant |

| (2E)-3-(2-Chloro-5-methoxy-4-propoxyphenyl)prop-2-enoic acid | -Cl, -OCH, -OCHCHCH | 270.72 | Antimicrobial |

| (2Z)-2-Hydroxy-3-(4-methoxyphenyl)prop-2-enoic acid | -OH, -OCH | 194.18 | Anticancer |

The propoxy group in 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid enhances lipid solubility, improving membrane permeability compared to shorter-chain analogs .

Applications in Pharmaceutical Development

Drug Formulation

The compound’s carboxylic acid group allows for salt formation (e.g., sodium or magnesium salts) to enhance bioavailability. Tablet formulations with 50 mg doses show 90% dissolution within 30 minutes in simulated gastric fluid.

Combination Therapies

Synergistic effects are observed when co-administered with NSAIDs like diclofenac, reducing required dosages by 30% while maintaining efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume